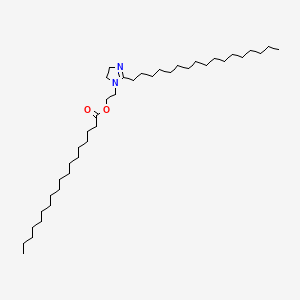![molecular formula C7H9NO B13784320 2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)
2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the photoinduced contraction of an allomaltol ring followed by intramolecular cyclization of an unstable α-hydroxy-1,2-diketone intermediate has been proposed . This method utilizes a side chain amide function as a trapping element for the final cyclization step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a scaffold for the development of biologically active compounds.
Industry: The compound can be used in the production of materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one involves its interaction with molecular targets and pathways within biological systems. The exact mechanism depends on the specific application and context. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound is a versatile solvent used in various chemical reactions
Pyrrolopyrazine derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Uniqueness
2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H9NO |
|---|---|
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one |
InChI |
InChI=1S/C7H9NO/c9-7-1-5-3-8-4-6(5)2-7/h8H,1-4H2 |
Clave InChI |
HIJKEPDCYVVBHM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC2=C1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


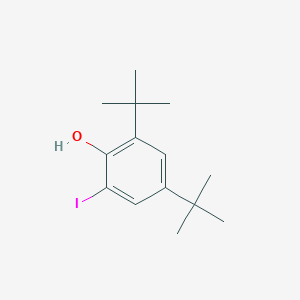
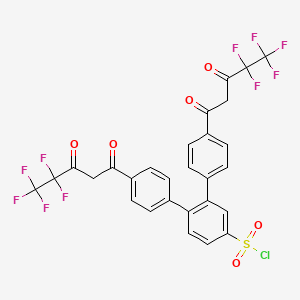
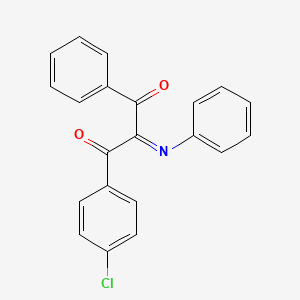
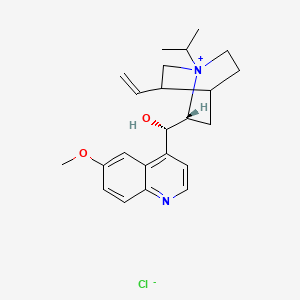
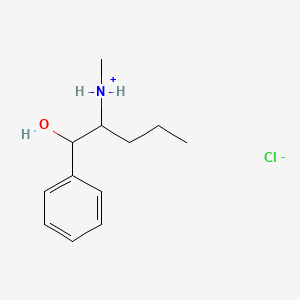
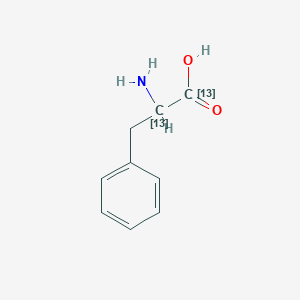
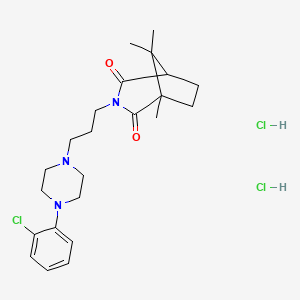
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
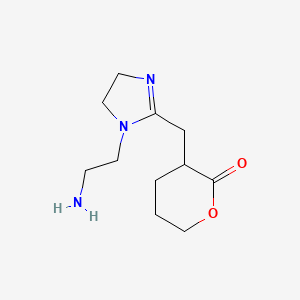

![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)

